molecular formula C16H23ClN2O3 B12331197 8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride

Cat. No.: B12331197
M. Wt: 326.82 g/mol
InChI Key: SSGLXVYBWLZZSG-UHFFFAOYSA-N
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Description

Procaterol hydrochloride hemihydrate is a long-acting beta-2 adrenergic receptor agonist. It is primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its potent ability to relax bronchial smooth muscle, thereby increasing bronchial airflow .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of procaterol hydrochloride hemihydrate involves several key steps. Initially, 8-hydroxycarbostyril is acylated with 2-bromobutyric acid chloride at the fifth position of the quinoline system, forming an intermediate compound. This intermediate undergoes a reaction with isopropylamine, resulting in the formation of an aminoketone. The carbonyl group of this aminoketone is then reduced by sodium borohydride, yielding procaterol .

Industrial Production Methods

Industrial production methods for procaterol hydrochloride hemihydrate typically involve the same synthetic routes as described above but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Mechanism of Action

Procaterol hydrochloride hemihydrate exerts its effects by stimulating beta-2 adrenergic receptors in the lungs. This stimulation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow. The molecular targets involved are the beta-2 adrenergic receptors, and the primary pathway is the activation of adenylate cyclase, which increases cyclic AMP levels and leads to muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Procaterol hydrochloride hemihydrate is unique due to its long-acting nature, making it suitable for sustained bronchodilation. Unlike salbutamol, which requires more frequent dosing, procaterol provides prolonged relief from bronchospasm .

Properties

Molecular Formula

C16H23ClN2O3

Molecular Weight

326.82 g/mol

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride

InChI

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-10,12,16-17,19,21H,4H2,1-3H3;1H

InChI Key

SSGLXVYBWLZZSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C2=NC(=O)C=CC12)O)O)NC(C)C.Cl

Origin of Product

United States

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